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molecular formula C10H12BrNO2 B1267090 Benzyl (2-bromoethyl)carbamate CAS No. 53844-02-3

Benzyl (2-bromoethyl)carbamate

Cat. No. B1267090
M. Wt: 258.11 g/mol
InChI Key: HREXFDIZSAUXBO-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Treat a 0° C. solution of 2-bromoethylamine hydrobromide (50 g, 0.246 mol) in dioxane (500 mL) with aqueous NaOH (1 M, 492 mL, 0.492 mol), add benzyl chloroformate (21.6 g, 0.127 mol) dropwise, warm to RT and stir overnight. Pour the mixture into H2O, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Petroleum ether) to afford the title compound (60 g, 95%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.37-7.33 (m, 5H), 5.12 (s, 2H), 3.61 (t, J=5.6 Hz, 2H), 3.47 (t, J=5.6 Hz, 2H).
Name
2-bromoethylamine hydrobromide
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][CH2:4][NH2:5].[OH-].[Na+].Cl[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10].O>O1CCOCC1>[Br:2][CH2:3][CH2:4][NH:5][C:9](=[O:10])[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-bromoethylamine hydrobromide
Quantity
50 g
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
492 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×)
WASH
Type
WASH
Details
wash the combined organics with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (EtOAc/Petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCNC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 183%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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